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Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size

characterization of specific RNA molecules within a complex sample.[1] While historically reliant

on hazardous radioactive probes, non-radioactive methods have become the standard due to

improved safety, probe stability, and comparable sensitivity.[2] Among these, the use of biotin-

labeled probes offers a robust and sensitive alternative.[3][4] This protocol details the use of

Biotin-16-UTP for the generation of biotinylated RNA probes via in vitro transcription and their

subsequent application in a chemiluminescent Northern blot analysis.[5]

Biotin-16-UTP is an analog of uridine triphosphate with a biotin molecule attached via a 16-

atom linker arm. This linker facilitates the efficient incorporation of the modified nucleotide into

an RNA transcript by RNA polymerases (such as T7, SP6, or T3) during in vitro transcription.

The resulting biotinylated RNA probe can then be hybridized to a target RNA immobilized on a

membrane. Detection is achieved through the high-affinity interaction between biotin and

streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or

alkaline phosphatase (AP). The addition of a chemiluminescent substrate allows for the

generation of a light signal that can be captured on X-ray film or with a digital imaging system.

This method, often referred to as Chemi-Northern, is highly sensitive, capable of detecting

attomole to femtogram amounts of RNA, and provides a high signal-to-noise ratio.

Principle of the Method

The Biotin-16-UTP-based Northern blot protocol involves a series of sequential steps:
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Biotinylated Probe Synthesis: An antisense RNA probe is synthesized in vitro using a DNA

template containing a T7, SP6, or T3 promoter. During this transcription reaction, Biotin-16-
UTP is incorporated into the growing RNA chain.

RNA Sample Preparation and Electrophoresis: Total RNA or mRNA is extracted from the

biological sample and separated by size using denaturing agarose gel electrophoresis.

Blotting: The size-separated RNA is transferred from the gel to a positively charged nylon

membrane.

Hybridization: The membrane is incubated with the biotinylated RNA probe, which anneals to

its complementary target RNA sequence.

Detection: The hybridized probe is detected by incubating the membrane with a streptavidin-

HRP conjugate, followed by a chemiluminescent substrate. The resulting light emission is

captured to visualize the target RNA.

Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the Biotin-16-
UTP Northern blot protocol.

Table 1: In Vitro Transcription Reaction for Biotinylated Probe Synthesis
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Component
Recommended
Concentration/Ratio

Purpose

DNA Template 0.5 - 1.0 µg
Template for RNA probe

synthesis.

ATP, GTP, CTP 1 mM each
Ribonucleotides for RNA

synthesis.

UTP 0.65 mM Unlabeled ribonucleotide.

Biotin-16-UTP 0.35 mM
Biotin-labeled ribonucleotide

for probe labeling.

Biotin-16-UTP:UTP Ratio 1:2 to 1:3 (35% substitution)

Optimal balance between

labeling efficiency and reaction

yield.

T7/SP6/T3 RNA Polymerase Varies by manufacturer
Enzyme for catalyzing RNA

synthesis.

Incubation Time 30 min to 4 hours
Duration of the in vitro

transcription reaction.

Incubation Temperature 37°C
Optimal temperature for RNA

polymerase activity.

Expected Yield
~10 µg of labeled RNA per 1

µg of template DNA

Varies depending on template

length and purity.

Table 2: Detection Sensitivity and Reagent Concentrations
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Parameter Value/Concentration Notes

Probe Concentration for

Hybridization
50 - 500 ng/mL

Optimal concentration may

need to be determined

empirically.

Sensitivity
Attomole to femtogram levels

of RNA

Can detect as little as 100

femtograms of nucleic acid.

Streptavidin-HRP Conjugate

Dilution
1:10,000 to 1:30,000

Dilution factor for the enzyme

conjugate.

Total RNA Loading per Lane 1 - 20 µg
Amount of total RNA to be

loaded on the gel.

Film Exposure Time 30 seconds to 10 minutes
Varies based on signal

intensity.

Experimental Protocols
Protocol 1: Biotin-16-UTP RNA Probe Synthesis by In
Vitro Transcription
This protocol describes the synthesis of a biotinylated RNA probe using an in vitro transcription

kit.

Materials:

Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 µg)

HighYield T7 Biotin16 RNA Labeling Kit (or equivalent)

Nuclease-free water

Nuclease-free microcentrifuge tubes

Procedure:

Thaw all kit components. Keep the RNA Polymerase Mix on ice.
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In a nuclease-free microcentrifuge tube, assemble the following reaction at room

temperature in the specified order:

Nuclease-free water (to a final volume of 20 µL)

2 µL 10x Reaction Buffer

2 µL DTT (100 mM)

2 µL ATP (10 mM)

2 µL GTP (10 mM)

2 µL CTP (10 mM)

1.3 µL UTP (10 mM)

0.7 µL Biotin-16-UTP (10 mM)

X µL DNA template (0.5 - 1 µg)

2 µL T7 RNA Labeling Polymerase Mix

Mix gently by pipetting and centrifuge briefly.

Incubate the reaction for 30 minutes to 2 hours at 37°C. For shorter transcripts (<300 nt), the

incubation time can be extended up to 4-16 hours.

(Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.

Purify the biotinylated RNA probe using a spin column-based purification kit or by ethanol

precipitation.

Quantify the probe concentration using a spectrophotometer. Biotin does not absorb in the

UV spectrum.

Store the labeled probe in aliquots at -20°C or -80°C. Biotinylated probes are stable for long-

term storage.
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Protocol 2: Northern Blot Analysis
Materials:

Total RNA or mRNA samples

Denaturing agarose gel (1.5% agarose in 1x TBE with formaldehyde)

RNA Loading Buffer

Positively charged nylon membrane

Hybridization buffer (e.g., ULTRAhyb™-Oligo)

Wash buffers (low and high stringency)

Blocking buffer

Streptavidin-HRP conjugate

Chemiluminescent substrate

X-ray film or digital imaging system

Procedure:

A. RNA Electrophoresis and Transfer

Prepare a 1.5% denaturing agarose gel in 1X TBE buffer.

Denature RNA samples by heating at 65°C for 5 minutes in RNA loading buffer, then

immediately place on ice.

Load the samples onto the gel and run at 100V until the dye front nears the bottom.

Transfer the RNA from the gel to a positively charged nylon membrane overnight using

capillary transfer with 20x SSC.

UV cross-link the RNA to the membrane (120 mJ/cm²).
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B. Hybridization

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C in a

hybridization oven.

Denature the biotinylated RNA probe by heating at 98°C for 5 minutes, followed by

immediate chilling on ice.

Add the denatured probe to fresh, pre-warmed hybridization buffer (at a final concentration of

50-500 ng/mL) and add it to the membrane.

Hybridize overnight (6-24 hours) at 42°C with gentle agitation.

C. Washing

Remove the hybridization solution (can be saved and reused).

Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for

15 minutes each at 42°C.

Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS)

for 15 minutes each at 42°C or 50°C.

D. Chemiluminescent Detection

Wash the membrane in a blocking buffer for 30 minutes at room temperature.

Incubate the membrane for 30 minutes in the blocking buffer containing streptavidin-HRP

conjugate (diluted 1:10,000 to 1:30,000).

Wash the membrane three times for 15 minutes each in a wash buffer (e.g., 1x PBST).

Equilibrate the membrane in a substrate equilibration buffer for 5 minutes.

Incubate the membrane with the chemiluminescent working solution for 5 minutes in the

dark.
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Remove excess substrate and expose the membrane to X-ray film or a digital imaging

system for 30 seconds to 10 minutes.

Diagrams
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Caption: Experimental workflow for Northern blot analysis using Biotin-16-UTP.
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Caption: Principle of chemiluminescent detection in Biotin-16-UTP Northern blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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